N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)methanesulfonamide
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Overview
Description
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)methanesulfonamide is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group attached to the nitrogen atom at the 1-position of the imidazole ring and a methanesulfonamide group attached to the carbon at the 2-position. The molecular formula of this compound is C8H15N3O2S, and it has a molecular weight of 217.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)methanesulfonamide can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles . The reaction proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-1-(1-ethyl-1H-imidazol-2-yl)methanesulfonamide
- N-isopropyl-1-(1-ethyl-1H-imidazol-2-yl)methanesulfonamide
- N-methyl-1-(1-ethyl-1H-imidazol-2-yl)methanesulfonamide
Uniqueness
N-ethyl-1-(1-ethyl-1H-imidazol-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the methanesulfonamide group at the 2-position of the imidazole ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
Molecular Formula |
C8H15N3O2S |
---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
N-ethyl-1-(1-ethylimidazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C8H15N3O2S/c1-3-10-14(12,13)7-8-9-5-6-11(8)4-2/h5-6,10H,3-4,7H2,1-2H3 |
InChI Key |
JNZIDPJDZPDOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)CC1=NC=CN1CC |
Origin of Product |
United States |
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